

In-Depth Technical Guide: Biological Activity of PROTAC SOS1 Degradar-9

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-9

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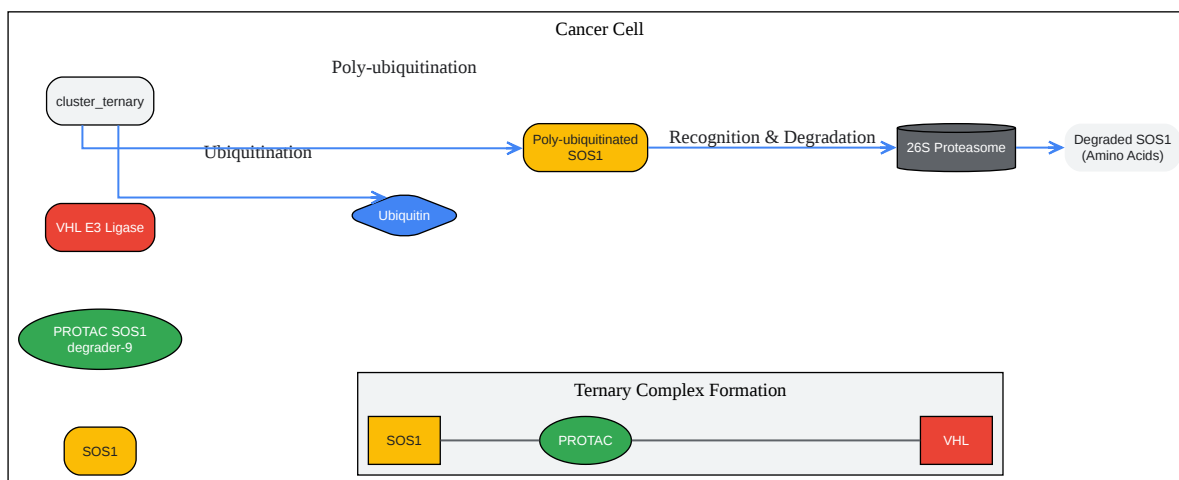
For Researchers, Scientists, and Drug Development Professionals

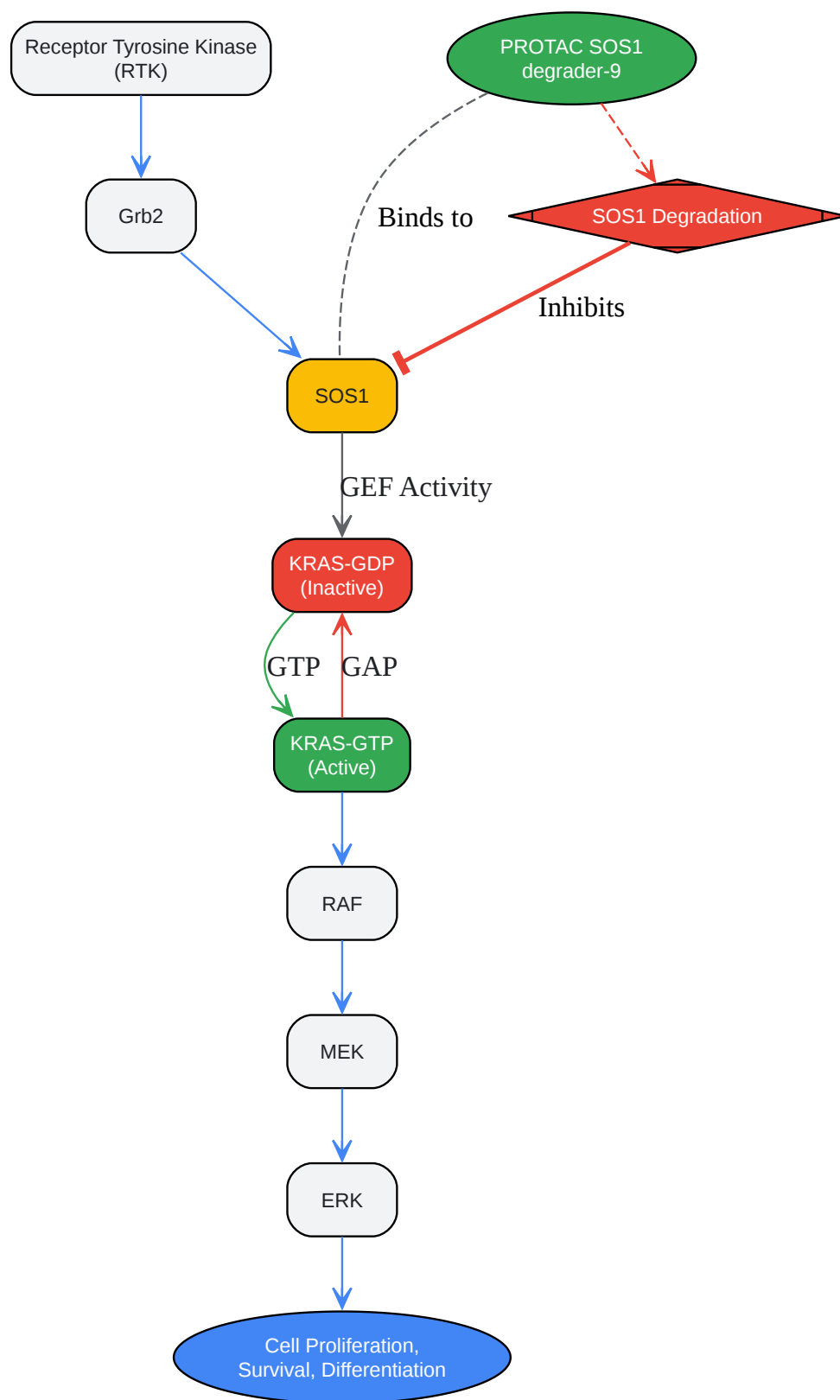
Introduction

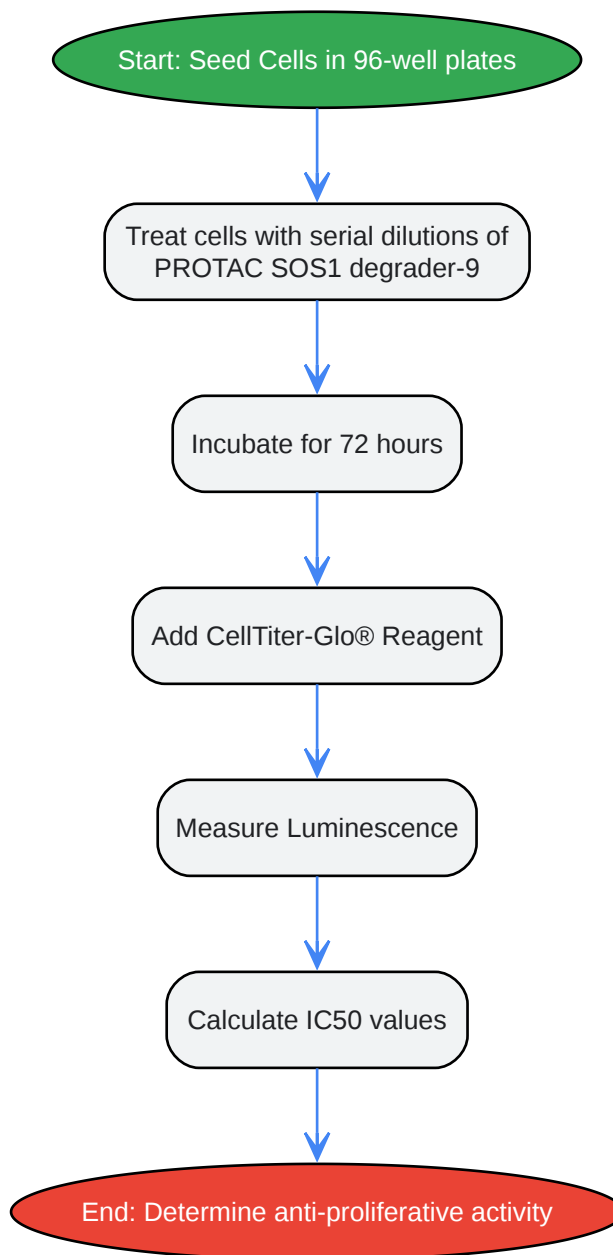
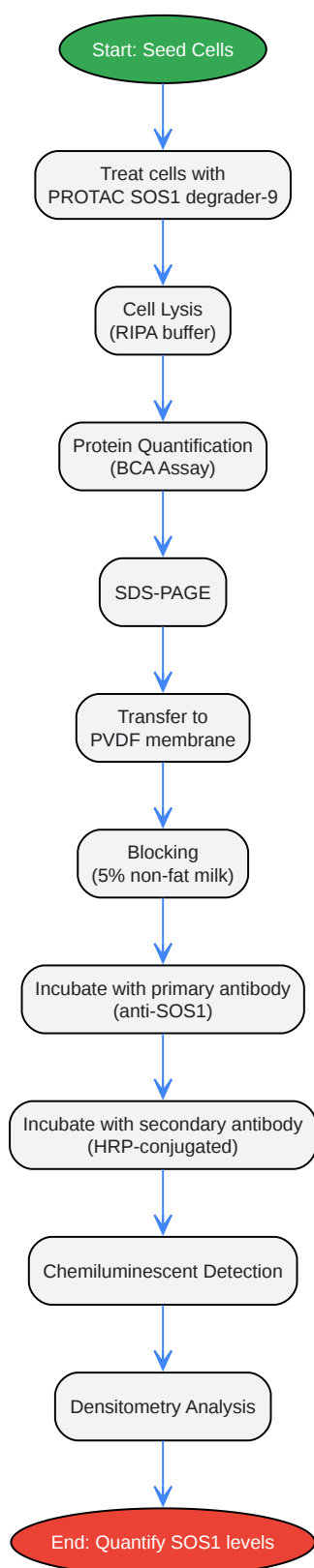
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, enabling the targeted degradation of proteins implicated in various diseases, including cancer. This technical guide focuses on the biological activity of **PROTAC SOS1 degrader-9**, a first-in-class, agonist-based PROTAC designed to degrade Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a frequently mutated oncogene in human cancers. By inducing the degradation of SOS1, **PROTAC SOS1 degrader-9** offers a promising therapeutic approach for KRAS-driven malignancies. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols.

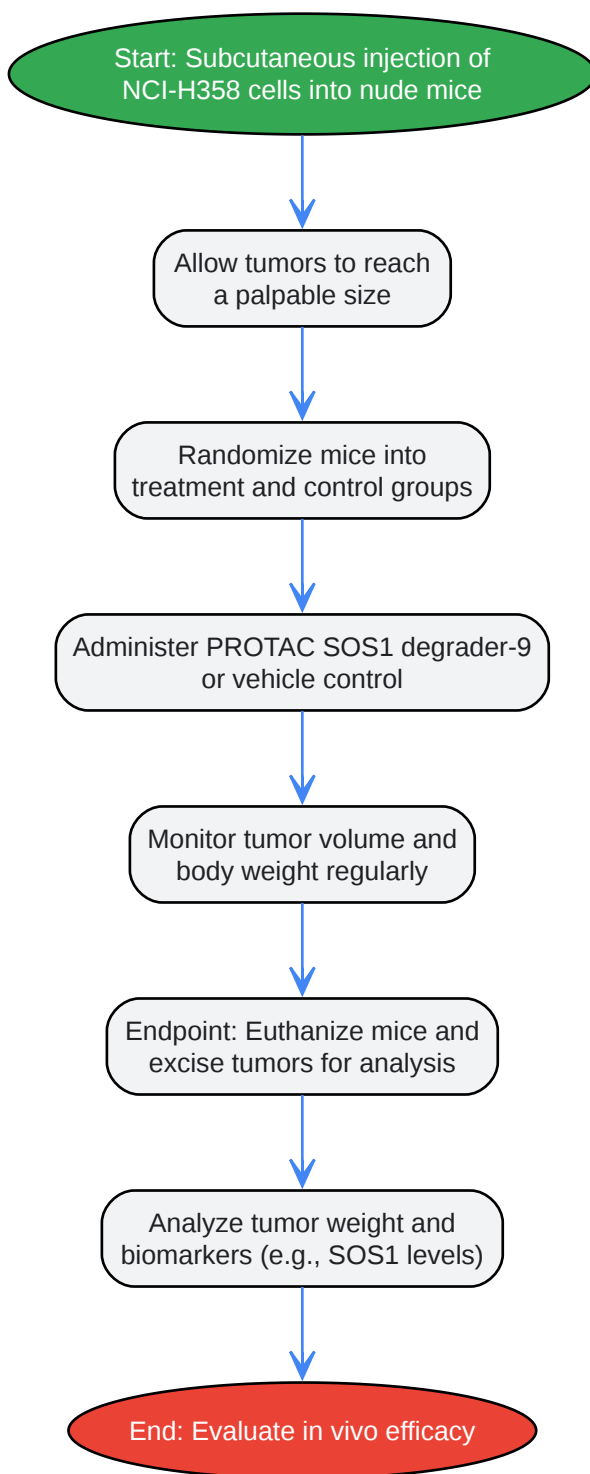
Mechanism of Action

PROTAC SOS1 degrader-9, also referred to as compound 9d, is a heterobifunctional molecule that consists of a ligand that binds to SOS1, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.^[1] The formation of a ternary complex between SOS1, **PROTAC SOS1 degrader-9**, and the VHL E3 ligase leads to the ubiquitination of SOS1. This polyubiquitination marks the SOS1 protein for degradation by the 26S proteasome, resulting in the depletion of cellular SOS1 levels. The degradation of SOS1 disrupts the KRAS signaling pathway, leading to the inhibition of downstream signaling and suppression of tumor cell proliferation.^[1]









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References

- 1. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
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